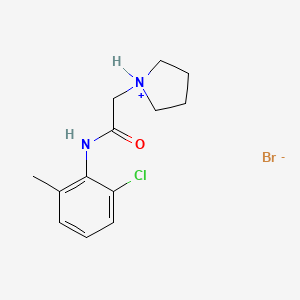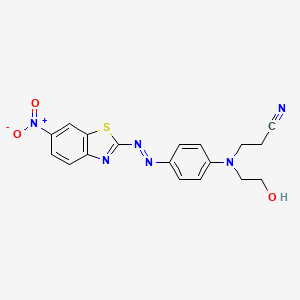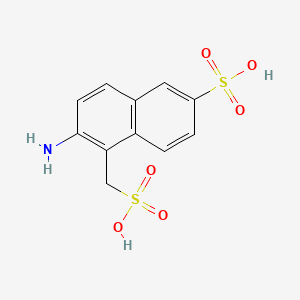![molecular formula C9H11NO2 B13743419 Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
Propionic acid-[3]pyridylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionic acid-3pyridylmethyl ester, also known as pyridin-3-ylmethylpropanoate, is an organic compound with the molecular formula C9H11NO2. It is an ester derived from propionic acid and 3-pyridylmethanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propionic acid-3pyridylmethyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. The general reaction involves heating propionic acid with 3-pyridylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of propionic acid-3pyridylmethyl ester follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the ester product .
Análisis De Reacciones Químicas
Types of Reactions
Propionic acid-3pyridylmethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propionic acid and 3-pyridylmethanol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products
Hydrolysis: Propionic acid and 3-pyridylmethanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Propionic acid-3pyridylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of propionic acid-3pyridylmethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release propionic acid and 3-pyridylmethanol, which may exert biological effects. Propionic acid can act as an antimicrobial agent by disrupting microbial cell membranes and metabolic processes . The ester itself may also interact with cellular components, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Propionic acid-3pyridylmethyl ester can be compared with other esters derived from propionic acid and different alcohols:
Propionic acid ethyl ester: Commonly used as a flavoring agent with a fruity odor.
Propionic acid methyl ester: Used in the synthesis of pharmaceuticals and as a solvent.
Propionic acid butyl ester: Utilized in the production of perfumes and as a plasticizer.
The uniqueness of propionic acid-3pyridylmethyl ester lies in its pyridyl group, which imparts distinct chemical and biological properties compared to other esters .
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
pyridin-3-ylmethyl propanoate |
InChI |
InChI=1S/C9H11NO2/c1-2-9(11)12-7-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3 |
Clave InChI |
MIBYGAYSSRVCOW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)

![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)




![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)


![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)

